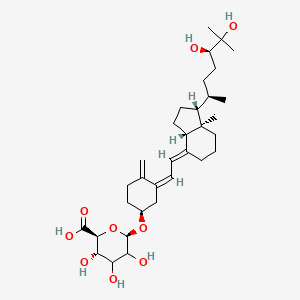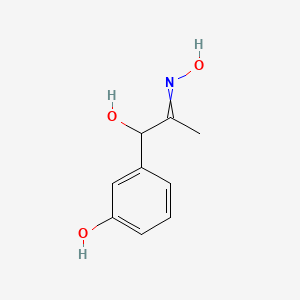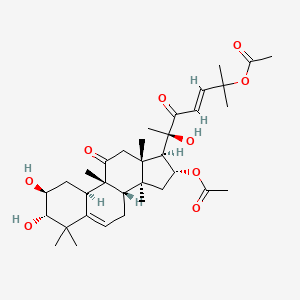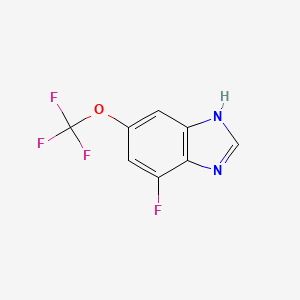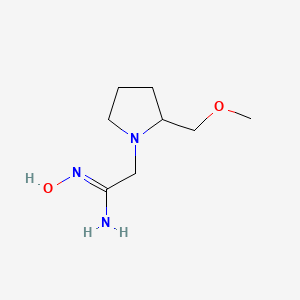
(Z)-N'-hydroxy-2-(2-(methoxymethyl)pyrrolidin-1-yl)acetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N’-hydroxy-2-(2-(methoxymethyl)pyrrolidin-1-yl)acetimidamide is a synthetic organic compound characterized by the presence of a pyrrolidine ring and a hydroxyimino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(2-(methoxymethyl)pyrrolidin-1-yl)acetimidamide typically involves the reaction of a pyrrolidine derivative with an appropriate hydroxyimino precursor. One common method involves the use of (Z)-2-(methoxymethyl)pyrrolidine as a starting material, which is then reacted with a hydroxyimino compound under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and may require the presence of catalysts or reagents like sodium hydride or triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N’-hydroxy-2-(2-(methoxymethyl)pyrrolidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(2-(methoxymethyl)pyrrolidin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules. Its ability to undergo various chemical transformations makes it a versatile tool for investigating biochemical pathways.
Medicine
In medicinal chemistry, (Z)-N’-hydroxy-2-(2-(methoxymethyl)pyrrolidin-1-yl)acetimidamide is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in areas such as polymer science and nanotechnology.
Mecanismo De Acción
The mechanism of action of (Z)-N’-hydroxy-2-(2-(methoxymethyl)pyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the pyrrolidine ring provides structural stability. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-N’-hydroxy-2-(2-(methyl)pyrrolidin-1-yl)acetimidamide
- (Z)-N’-hydroxy-2-(2-(ethoxymethyl)pyrrolidin-1-yl)acetimidamide
- (Z)-N’-hydroxy-2-(2-(propoxymethyl)pyrrolidin-1-yl)acetimidamide
Uniqueness
(Z)-N’-hydroxy-2-(2-(methoxymethyl)pyrrolidin-1-yl)acetimidamide is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Propiedades
Fórmula molecular |
C8H17N3O2 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
N'-hydroxy-2-[2-(methoxymethyl)pyrrolidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C8H17N3O2/c1-13-6-7-3-2-4-11(7)5-8(9)10-12/h7,12H,2-6H2,1H3,(H2,9,10) |
Clave InChI |
KARMGRKAQZPIDP-UHFFFAOYSA-N |
SMILES isomérico |
COCC1CCCN1C/C(=N/O)/N |
SMILES canónico |
COCC1CCCN1CC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


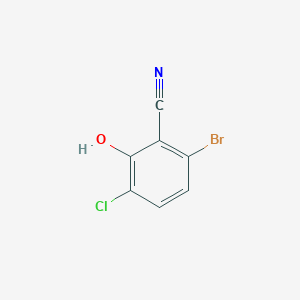
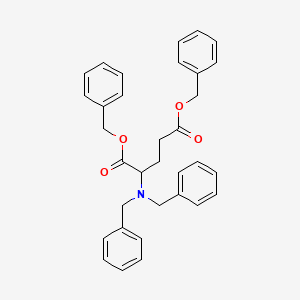
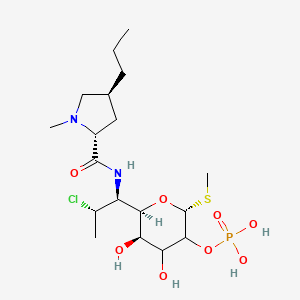
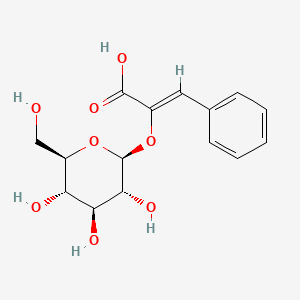
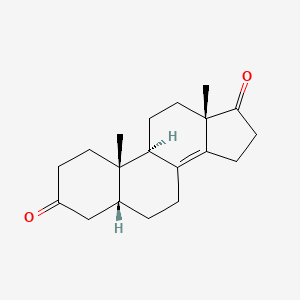

![7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one](/img/structure/B13431220.png)
